3-Iodo-5,8-dimethoxyquinolin-4(1H)-one
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Overview
Description
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is a quinoline derivative known for its unique chemical structure and potential applications in various fields. Quinoline derivatives are often studied for their biological activities and potential therapeutic uses.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one typically involves the iodination of 5,8-dimethoxyquinolin-4(1H)-one. This can be achieved using iodine and an oxidizing agent under controlled conditions. The reaction may require specific solvents and temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: Conversion to higher oxidation states using oxidizing agents.
Reduction: Reduction to lower oxidation states using reducing agents.
Substitution: Halogen substitution reactions where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions
Common reagents for these reactions include:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Nucleophiles such as amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various quinoline derivatives with different functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological molecules.
Medicine: Investigating its potential therapeutic effects.
Industry: Use in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 3-Iodo-5,8-dimethoxyquinolin-4(1H)-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The pathways involved can vary depending on the biological context and the specific effects being studied.
Comparison with Similar Compounds
Similar Compounds
5,8-Dimethoxyquinolin-4(1H)-one: Lacks the iodine atom but shares the core structure.
3-Bromo-5,8-dimethoxyquinolin-4(1H)-one: Similar structure with a bromine atom instead of iodine.
Uniqueness
3-Iodo-5,8-dimethoxyquinolin-4(1H)-one is unique due to the presence of the iodine atom, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C11H10INO3 |
---|---|
Molecular Weight |
331.11 g/mol |
IUPAC Name |
3-iodo-5,8-dimethoxy-1H-quinolin-4-one |
InChI |
InChI=1S/C11H10INO3/c1-15-7-3-4-8(16-2)10-9(7)11(14)6(12)5-13-10/h3-5H,1-2H3,(H,13,14) |
InChI Key |
BRBNHHVKNXJKIZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=C(C=C1)OC)NC=C(C2=O)I |
Origin of Product |
United States |
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